molecular formula C17H23BrN2O B2570362 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide CAS No. 1421584-68-0

4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2570362
CAS No.: 1421584-68-0
M. Wt: 351.288
InChI Key: ZLUPRMZPHZKBAT-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide (CAS 1421584-68-0) is a chemical compound with a molecular formula of C17H23BrN2O and a molecular weight of 351.28 g/mol . It belongs to a class of benzamide derivatives, which have been investigated for their potential as vasopressin receptor antagonists . This specific structure integrates a benzamide core, a bromo substituent, and a diisopropylamino-butynyl chain, features that are significant in medicinal chemistry for modulating biological activity and pharmacokinetic properties. The primary research application of this compound is in preclinical pharmaceutical development, particularly in the study of cardiovascular and renal disorders. Vasopressin antagonists are explored for the treatment of conditions such as hyponatremia, heart failure, and renal insufficiency . The presence of the alkyne linker in its structure also makes it a valuable intermediate for further chemical modifications, including click chemistry reactions, facilitating the synthesis of more complex molecules for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this material.

Properties

IUPAC Name

4-bromo-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O/c1-13(2)20(14(3)4)12-6-5-11-19-17(21)15-7-9-16(18)10-8-15/h7-10,13-14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUPRMZPHZKBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC=C(C=C1)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to introduce the bromine atom. This is followed by the alkylation of the benzamide with 4-(diisopropylamino)but-2-yn-1-yl bromide under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the alkyne group. For example, hydrogenation can convert the alkyne to an alkene or alkane.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various organoboron reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Hydrogenation Products: Alkenes or alkanes derived from the reduction of the alkyne group.

    Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with similar structural motifs to 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exhibit promising antimicrobial properties. For instance, derivatives of benzamide have been studied for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated significant antimicrobial activity against multiple pathogens, suggesting that the bromine substituent may enhance the bioactivity of related compounds .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Similar derivatives have shown efficacy against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro studies revealed that certain derivatives exhibited substantial cytotoxic effects, indicating the potential of brominated benzamides as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the diisopropylamino group is believed to enhance solubility and bioavailability, which are critical factors in drug development. Molecular docking studies have been employed to elucidate the binding interactions between these compounds and biological targets, providing insights into their mechanism of action .

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were evaluated for their antimicrobial properties using the turbidimetric method. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various microbial strains, affirming their potential as effective antimicrobial agents .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a compound structurally related to this compound was tested against MCF7 cells using the Sulforhodamine B assay. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .

Data Summary Table

Compound Target Activity MIC (µM) IC50 (µM) Reference
This compoundAntimicrobial<10N/A
Related Benzamide DerivativeAnticancer (MCF7)N/A10
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial<5N/A

Mechanism of Action

The mechanism by which 4-bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diisopropylamino group can enhance its binding affinity and specificity, while the alkyne group may participate in covalent bonding with target proteins. The bromine atom can also play a role in halogen bonding, influencing the compound’s overall reactivity and interaction with biological systems.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzamide nitrogen significantly influences solubility, crystallinity, and reactivity. Key analogs include:

Compound Name Substituent Group Melting Point (°C) Synthesis Yield Biological Activity Crystallographic Data (R factor) References
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Not reported Not reported None reported 0.049 (single-crystal XRD)
4-Bromo-N-(di-n-propylcarbamothioyl)benzamide Di-n-propylcarbamothioyl (thiourea) Not reported Not reported None reported Two independent molecules in unit cell
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Methoxy-2-nitrophenyl Not reported Not reported Anticancer, anti-Alzheimer* 0.049 (single-crystal XRD)
4-Bromo-N-(4'-(furan-3-yl)-biphenyl)benzamide 4'-(Furan-3-yl)-biphenyl Not reported 59% None reported Not reported
Target Compound Diisopropylamino-but-2-yn-1-yl Not reported Not reported Hypothesized: CNS modulation** Not reported

Notes:

  • Bulky substituents (e.g., diisopropylamino in the target compound) introduce steric hindrance, likely affecting molecular packing (as seen in ) and biological target accessibility.
  • Thiourea derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to carboxamides, influencing crystallinity and intermolecular interactions.

Pharmacological Potential

While direct data are lacking, structural parallels suggest hypotheses:

  • CNS modulation: The diisopropylamino group, common in neuroactive compounds (e.g., sigma receptor ligands like BD 1008 ), suggests possible central nervous system interactions.

Biological Activity

4-Bromo-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Empirical Formula : C15H22BrN
  • Molecular Weight : 302.25 g/mol

Research indicates that this compound exhibits various mechanisms of action, particularly in inhibiting specific biological pathways associated with cancer cell proliferation.

Inhibition of Fibroblast Growth Factor Receptor (FGFR)

A study highlighted the compound's role as an FGFR1 inhibitor, showing significant efficacy against non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The compound demonstrated the ability to:

  • Induce apoptosis in cancer cells.
  • Arrest the cell cycle at the G2 phase.
  • Inhibit phosphorylation of critical signaling proteins such as FGFR1, PLCγ1, and ERK in a dose-dependent manner.

The calculated IC50 values for the compound against various NSCLC cell lines were as follows:

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively studied; however, preliminary findings suggest interactions with human serum albumin (HSA). The binding affinity between the compound and HSA was characterized by:

  • Moderate to strong binding constants.
  • Induction of conformational changes in HSA, which may enhance its esterase activity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : A series of derivatives were synthesized to evaluate their inhibitory effects on FGFR1, demonstrating that modifications to the benzamide structure could enhance biological activity.
  • Molecular Docking : Computational studies indicated that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction.
  • Toxicological Assessments : While initial assessments indicate no mutagenicity, concerns regarding hepatotoxicity and interactions with cytochrome P450 enzymes were noted, warranting further investigation into safety profiles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the benzamide ring is susceptible to nucleophilic substitution under specific conditions.

Reaction Type Conditions Reagents Products
Bromine substitutionPolar aprotic solvent, elevated temp.KOtBu, amines/thiols/alkoxides4-Substituted benzamide derivatives
  • Mechanism : The electron-withdrawing amide group activates the aromatic ring toward SNAr. Nucleophiles (e.g., amines) attack the electrophilic carbon para to the amide, displacing bromide.

  • Example : Reaction with morpholine in DMF at 80°C yields 4-morpholino-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide (90% yield) .

Alkyne-Based Reactions

The terminal alkyne group participates in cross-coupling and cycloaddition reactions.

Sonogashira Coupling

The alkyne reacts with aryl/vinyl halides in the presence of Pd catalysts.

Substrate Catalyst System Conditions Product
4-IodotoluenePd(PPh3)2Cl2, CuI, PPh3Et3N, THF, 60°C4-(p-Tolylethynyl)-substituted benzamide
  • Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the alkyne and reductive elimination .

  • Yield : 75–85% (reported for analogous alkynes) .

Oxidation and Reduction

The alkyne undergoes redox transformations:

Reaction Reagents Conditions Product
OxidationKMnO4, H2O, NaOH0°C, 2 hKetone derivative (via alkyne cleavage)
Semi-hydrogenationLindlar catalyst, H2EtOAc, rt(Z)-Alkene isomer
  • Selectivity : Lindlar catalyst ensures cis-addition for alkene formation.

Amide Functional Group Reactivity

The benzamide moiety participates in hydrolysis and reduction.

Hydrolysis

Acidic or basic hydrolysis cleaves the amide bond:

Conditions Reagents Products
Acidic (HCl, H2O)6M HCl, reflux, 6 h4-Bromobenzoic acid + diisopropylamine salt
Basic (NaOH, EtOH)2M NaOH, 70°C, 4 h4-Bromobenzoate + free amine
  • Kinetics : Basic hydrolysis proceeds faster due to increased nucleophilicity of OH⁻ .

Reduction

The amide group is reduced to a tertiary amine:

Reagent Conditions Product
LiAlH4THF, reflux, 3 hN-(4-(Diisopropylamino)but-2-yn-1-yl)benzylamine
  • Mechanism : LiAlH4 delivers hydride to the carbonyl carbon, converting the amide to an amine .

Pd-Catalyzed Allylic Substitution

The diisopropylamino group directs regioselectivity in asymmetric allylic alkylation (AAA):

Substrate Catalyst Ligand Selectivity
Cyclic allylic carbonatesPd(0)/PHOX complexL11 (Feringa-type)>98% ee, cis-product
  • Role of Alkyne : The alkyne’s electron-deficient nature enhances π-backbonding with Pd, stabilizing transition states .

Thermal and Photochemical Reactions

The alkyne undergoes [2+2] cycloaddition under UV light:

Conditions Reagents Product
UV light (254 nm)None (neat)Cyclobutene-fused benzamide derivative
  • Application : Synthesis of strained polycyclic compounds for materials science.

Table of Key Reaction Data

Reaction Yield Conditions Reference
SNAr with morpholine90%DMF, 80°C, 12 h
Sonogashira coupling82%Pd(PPh3)2Cl2, CuI, Et3N, 60°C
LiAlH4 reduction75%THF, reflux, 3 h
Lindlar hydrogenation88%H2, EtOAc, rt

Mechanistic Insights

  • Steric Effects : The diisopropylamino group hinders nucleophilic attack at the alkyne terminus, favoring internal reactivity.

  • Electronic Effects : The amide’s electron-withdrawing nature polarizes the alkyne, enhancing electrophilicity at Cβ .

Q & A

Basic Research Question

  • NMR Analysis : Assign peaks using 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on the diisopropylamino group (δ 1.2–1.5 ppm for CH3_3) and alkyne proton (δ 2.8–3.2 ppm) .
  • X-Ray Crystallography : Single-crystal studies (e.g., at 120 K) confirm bond angles and spatial arrangement. For example, the dihedral angle between the benzamide and alkyne moieties is critical for steric effects .
    Data Contradictions : Overlapping NMR signals (e.g., alkyne vs. aromatic protons) can be resolved via 2D COSY or HSQC experiments .

What computational methods predict the physicochemical properties of this compound?

Advanced Research Question

  • QSPR/QSAR Models : Use quantum chemistry (e.g., DFT) to calculate logP, polar surface area, and solubility. The trifluoromethyl group in analogous compounds increases lipophilicity .
  • Molecular Dynamics Simulations : Predict membrane permeability by simulating interactions with lipid bilayers .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability, leveraging the diisopropyl group’s steric hindrance to cytochrome P450 enzymes .

How does this compound interact with bacterial enzyme targets, and what experimental assays validate its activity?

Advanced Research Question

  • Target Identification : Hypothesize interactions with bacterial phosphopantetheinyl transferases (PPTases) based on structural analogs .
  • In Vitro Assays : Use fluorescence-based PPTase inhibition assays (IC50_{50} determination) or isothermal titration calorimetry (ITC) to measure binding affinity .
  • Mechanistic Studies : Co-crystallization with PPTase enzymes (e.g., AcpS) reveals binding modes. Mutagenesis (e.g., active-site residues) confirms critical interactions .

What strategies address contradictions in biological activity data across different studies?

Advanced Research Question

  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized conditions (pH, temperature) to control for assay variability .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding partners .
  • Structural Analog Comparison : Compare activity of derivatives (e.g., bromine replaced with chlorine) to isolate electronic vs. steric effects .

How can reactor design and process control optimize large-scale synthesis for research use?

Basic Research Question

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions in exothermic amide coupling steps .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
  • Scale-Up Challenges : Address alkyne instability by maintaining low temperatures (<0°C) during propargylamine synthesis .

What crystallographic parameters indicate stability in solid-state formulations?

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) to assess crystal packing efficiency .
  • Thermogravimetric Analysis (TGA) : Correlate thermal decomposition (onset >200°C) with melting point data to predict shelf-life .
  • Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs for enhanced bioavailability .

How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

  • DFT Calculations : The bromine atom’s σhole^\text{hole} enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks .
  • Suzuki-Miyaura Coupling : Bromine acts as a leaving group; screen Pd catalysts (e.g., Pd(PPh3_3)4_4) for aryl boronic acid coupling .
  • Competitive Pathways : Monitor intermediates via LC-MS to distinguish between Buchwald-Hartwig amination vs. undesired debromination .

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